2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid
Description
Contextualization within Beta-Keto Acid Derivatives and Malonate Chemistry
2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is a prime example of a β-keto acid derivative, a class of compounds characterized by a carboxylic acid group positioned beta to a ketone. researchgate.netfiveable.meresearchgate.net This structural arrangement imparts unique reactivity, most notably the propensity to undergo decarboxylation upon heating to furnish a cyclopropyl (B3062369) methyl ketone. This reaction is a cornerstone of the malonic ester synthesis, a classical method for preparing carboxylic acids. chemistrylearner.comchemistnotes.comwikipedia.org
The compound can also be viewed as a mono-substituted malonic acid monoester. Malonic esters are renowned for the acidity of the α-proton, which is flanked by two carbonyl groups, facilitating its removal by a base to form a stable enolate. chemistnotes.comguidechem.com This enolate is a potent nucleophile that can participate in a variety of carbon-carbon bond-forming reactions, including alkylation and acylation. wikipedia.orgguidechem.comwikipedia.org The presence of both a free carboxylic acid and an ester group in this compound offers the potential for selective reactions at either functional group, further enhancing its synthetic utility.
Table 1: Comparison of Related Malonate and Beta-Keto Acid Derivatives
| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Features |
| Diethyl malonate | C7H12O4 | 160.17 | Prototypical malonic ester used in synthesis. wikipedia.org |
| 3-Oxopropanoic acid (Malonic acid) | C3H4O4 | 104.06 | Parent dicarboxylic acid, readily undergoes decarboxylation. |
| Ethyl 3-cyclopropyl-3-oxopropionate | C8H12O3 | 156.18 | A related β-keto ester lacking the carboxylic acid group. sigmaaldrich.com |
| 2-Cyclohexyl-3-ethoxy-3-oxopropanoic acid | C11H18O4 | 214.26 | An analog with a cyclohexyl group instead of a cyclopropyl group. nih.gov |
Significance of the Cyclopropyl Moiety in Molecular Design and Reactivity
The incorporation of a cyclopropyl group into a molecule is a widely employed strategy in medicinal chemistry and molecular design. scientificupdate.comiris-biotech.denih.gov This small, strained ring system imparts a range of desirable properties to a parent molecule. fiveable.mehyphadiscovery.com The high degree of s-character in the C-C bonds of the cyclopropane (B1198618) ring gives it unique electronic properties, sometimes being compared to a carbon-carbon double bond. fiveable.me
Table 2: Physicochemical Properties Influenced by the Cyclopropyl Group
| Property | Influence of Cyclopropyl Group | Rationale |
| Potency | Can enhance biological activity. | The rigid structure can lead to more favorable binding with target receptors. nih.gov |
| Metabolic Stability | Often increases resistance to metabolic degradation. | The C-H bonds are stronger than in typical alkyl chains, making them less susceptible to enzymatic oxidation. scientificupdate.comhyphadiscovery.com |
| Lipophilicity | Can be modulated to optimize pharmacokinetic profiles. | The cyclopropyl group is less lipophilic than larger alkyl or aryl groups. iris-biotech.de |
| Conformational Rigidity | Restricts the number of accessible conformations. | This can lead to a more defined three-dimensional structure, which is beneficial for receptor binding. iris-biotech.denih.gov |
Overview of Research Trajectories for Multifunctional Building Blocks
The development of multifunctional building blocks is a central theme in modern organic synthesis. rsc.orgalfa-chemistry.comhilarispublisher.com These are relatively simple molecules that contain multiple reactive sites, allowing for the rapid and efficient assembly of complex molecular structures. youtube.com The use of such building blocks is a key tenet of diversity-oriented synthesis, a strategy aimed at creating libraries of structurally diverse small molecules for high-throughput screening in drug discovery. alfa-chemistry.com
Research in this area focuses on several key aspects:
Design and Synthesis: The creation of novel building blocks with orthogonal reactivity, meaning that one functional group can be reacted selectively in the presence of others. rsc.org
Methodology Development: The discovery of new reactions and catalytic systems that can leverage the unique reactivity of these building blocks. acs.org
Application in Target-Oriented Synthesis: The use of multifunctional building blocks to streamline the synthesis of natural products and other complex target molecules. rsc.org
This compound fits well within this research paradigm. Its combination of a β-keto acid, an ester, and a cyclopropyl group presents numerous opportunities for the development of novel synthetic transformations and the construction of complex molecular scaffolds. Future research is likely to explore the selective manipulation of its functional groups and the exploitation of the cyclopropyl ring's unique properties in catalytic and non-catalytic transformations.
Structure
3D Structure
Properties
IUPAC Name |
2-cyclopropyl-3-ethoxy-3-oxopropanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12O4/c1-2-12-8(11)6(7(9)10)5-3-4-5/h5-6H,2-4H2,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NDLFUWGBXTWTFR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CC1)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12O4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.18 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategic Approaches for 2 Cyclopropyl 3 Ethoxy 3 Oxopropanoic Acid
Traditional and Modern Esterification Techniques
Esterification, the process of forming an ester from a carboxylic acid and an alcohol, represents a direct approach to obtaining the ethyl ester of 2-cyclopropyl-3-oxopropanoic acid, which is a closely related and often interconvertible precursor.
Fischer-Speier Esterification: This classical method involves the acid-catalyzed reaction of a carboxylic acid with an alcohol. rsc.org In the context of synthesizing the target compound, 2-cyclopropylmalonic acid would be treated with ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. The reaction is reversible, and to drive the equilibrium towards the product, an excess of the alcohol is typically used, or water is removed as it is formed, often through azeotropic distillation. rsc.orgresearchgate.net
The mechanism begins with the protonation of the carbonyl oxygen of the carboxylic acid, which enhances its electrophilicity. The alcohol then acts as a nucleophile, attacking the carbonyl carbon. Subsequent proton transfer and elimination of a water molecule yield the ester. researchgate.net
| Reactant 1 | Reactant 2 | Catalyst | Key Conditions | Product |
| 2-Cyclopropylmalonic acid | Ethanol | Sulfuric Acid (H₂SO₄) | Reflux, excess ethanol | Diethyl cyclopropylmalonate |
| 2-Cyclopropyl-3-oxopropanoic acid | Ethanol | p-Toluenesulfonic acid (TsOH) | Reflux, removal of water | Ethyl 2-cyclopropyl-3-oxopropanoate |
Modern Esterification Methods: Contemporary approaches to esterification often employ coupling reagents to facilitate the reaction under milder conditions, avoiding the use of strong acids. Reagents such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often in the presence of a catalyst like 4-dimethylaminopyridine (B28879) (DMAP), activate the carboxylic acid for nucleophilic attack by the alcohol. These methods are particularly advantageous for substrates that may be sensitive to harsh acidic conditions.
Synthetic Routes via Malonate Derivatives
Malonic esters are exceptionally versatile precursors in organic synthesis due to the acidity of the α-hydrogen, which allows for facile deprotonation and subsequent alkylation.
Alkylation of Malonate Esters Precursors with Cyclopropyl (B3062369) Halides
A cornerstone of malonic ester synthesis is the alkylation of a malonate enolate with an alkyl halide. To synthesize a cyclopropyl-substituted malonate, diethyl malonate is first treated with a suitable base, such as sodium ethoxide, to generate the corresponding enolate. This nucleophilic enolate is then reacted with a cyclopropyl halide, for instance, cyclopropyl bromide, in an SN2 reaction to yield diethyl cyclopropylmalonate.
Subsequent selective hydrolysis of one of the ester groups would lead to the desired 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid. The reaction conditions, including the choice of base, solvent, and temperature, are critical to optimize the yield and minimize side reactions.
| Malonate Precursor | Alkylating Agent | Base | Solvent | Product |
| Diethyl malonate | Cyclopropyl bromide | Sodium ethoxide | Ethanol | Diethyl cyclopropylmalonate |
| Di-tert-butyl malonate | Cyclopropyl iodide | Potassium tert-butoxide | Tetrahydrofuran (THF) | Di-tert-butyl cyclopropylmalonate |
Knoevenagel Condensation Strategies Utilizing Cyclopropyl Aldehydes or Ketones
The Knoevenagel condensation is a nucleophilic addition of an active hydrogen compound to a carbonyl group, followed by a dehydration reaction. chemistrysteps.comfrontiersin.org In this context, cyclopropanecarboxaldehyde (B31225) can be condensed with diethyl malonate in the presence of a weak base, such as piperidine (B6355638) or an amine salt, to form an intermediate that can be further processed. amazonaws.comorgsyn.org The initial product is typically an α,β-unsaturated compound, which would then require subsequent reduction and hydrolysis steps to arrive at the target molecule. The choice of catalyst and reaction conditions can influence the outcome and yield of the condensation. amazonaws.comresearchgate.net
| Carbonyl Compound | Active Methylene (B1212753) Compound | Catalyst | Product (after initial condensation) |
| Cyclopropanecarboxaldehyde | Diethyl malonate | Piperidine/Acetic acid | Diethyl 2-(cyclopropylmethylene)malonate |
| Cyclopropyl methyl ketone | Ethyl cyanoacetate | Ammonium (B1175870) acetate | Ethyl 2-cyano-3-cyclopropyl-2-butenoate |
Claisen Condensation Pathways to Beta-Keto Esters
The Claisen condensation is a carbon-carbon bond-forming reaction between two esters or an ester and another carbonyl compound in the presence of a strong base. byjus.comyoutube.com A mixed Claisen condensation can be employed to synthesize the β-keto ester precursor to the target acid. libretexts.org For example, the reaction of ethyl cyclopropylacetate with a non-enolizable ester like diethyl carbonate or diethyl oxalate (B1200264) in the presence of a strong base such as sodium ethoxide or sodium hydride can yield ethyl 2-cyclopropyl-3-oxopropanoate. libretexts.org The use of a non-enolizable ester partner is crucial to prevent self-condensation of the second ester, which would lead to a mixture of products. libretexts.org
The mechanism involves the deprotonation of the α-carbon of ethyl cyclopropylacetate to form an enolate, which then acts as a nucleophile, attacking the carbonyl carbon of the other ester. The subsequent elimination of an ethoxide ion from the tetrahedral intermediate results in the formation of the β-keto ester. byjus.comyoutube.com
| Enolizable Ester | Non-enolizable Ester | Base | Product |
| Ethyl cyclopropylacetate | Diethyl carbonate | Sodium ethoxide | Ethyl 2-cyclopropyl-3-oxopropanoate |
| Ethyl cyclopropylacetate | Diethyl oxalate | Sodium hydride | Diethyl 2-cyclopropyl-3-oxopentanedioate |
Enantioselective and Diastereoselective Synthetic Pathways
The development of asymmetric synthetic methods allows for the preparation of enantiomerically enriched this compound, which is of significant interest in medicinal chemistry and materials science.
Asymmetric Catalysis in Carbon-Carbon Bond Formation
Asymmetric catalysis in the alkylation of malonate esters is a powerful strategy for establishing a chiral center at the α-position. Chiral phase-transfer catalysts, often derived from cinchona alkaloids, can be employed to mediate the enantioselective alkylation of a malonate precursor with a cyclopropyl halide. frontiersin.orgnih.govnih.gov Under phase-transfer conditions, the chiral catalyst forms an ion pair with the malonate enolate, creating a chiral environment that directs the approach of the electrophile to one face of the enolate, resulting in an enantiomerically enriched product. frontiersin.org
| Substrate | Alkylating Agent | Chiral Catalyst | Base System | Enantiomeric Excess (ee) |
| Diethyl malonate | Cyclopropyl bromide | (S,S)-3,4,5-Trifluorophenyl-NAS bromide | 50% aq. KOH / Toluene | High (reported for similar systems) frontiersin.org |
| tert-Butyl ethyl malonate | Cyclopropyl iodide | Cinchona-derived ammonium salt | Cs₂CO₃ / CH₂Cl₂ | High (reported for similar systems) |
These enantioselective methods provide access to chiral building blocks that are crucial for the synthesis of complex target molecules with specific stereochemical requirements.
Chiral Auxiliary-Mediated Synthesis
The asymmetric synthesis of this compound can be effectively achieved using chiral auxiliaries to control the stereochemical outcome. A chiral auxiliary is a stereogenic group that is temporarily incorporated into the structure of a prochiral substrate to direct the stereoselective formation of a new stereocenter. Following the desired transformation, the auxiliary is removed to yield the enantiomerically enriched product.
One common strategy involves the use of Evans-type oxazolidinone auxiliaries. In a typical sequence, the chiral auxiliary is first acylated with cyclopropanecarboxylic acid. The resulting N-acyl oxazolidinone can then undergo a highly diastereoselective aldol-type condensation with a suitable C1 electrophile, followed by reaction with an ethoxy source.
| Entry | Electrophile | Chiral Auxiliary | Diastereomeric Ratio (d.r.) | Yield (%) |
| 1 | Acetaldehyde | (R)-4-benzyl-2-oxazolidinone | 95:5 | 85 |
| 2 | Benzaldehyde | (S)-4-isopropyl-2-oxazolidinone | 98:2 | 90 |
| 3 | Isobutyraldehyde | (R)-4-phenyl-2-oxazolidinone | 92:8 | 82 |
This table presents illustrative data for the synthesis of analogous chiral β-keto esters to demonstrate the general efficacy of the chiral auxiliary-mediated approach.
The choice of the chiral auxiliary and reaction conditions, such as the Lewis acid and solvent, is crucial in maximizing the diastereoselectivity of the reaction. After the key bond-forming step, the chiral auxiliary can be cleaved under mild conditions, for instance, via hydrolysis or alcoholysis, to afford the desired enantiomer of this compound.
Flow Chemistry and Continuous Processing in Synthesis
The application of flow chemistry and continuous processing offers significant advantages for the synthesis of this compound, including enhanced safety, improved reproducibility, and greater scalability. d-nb.info In a continuous flow setup, reagents are pumped through a series of interconnected reactors, allowing for precise control over reaction parameters such as temperature, pressure, and residence time. acs.org
For the synthesis of a β-keto ester like this compound, a flow process could involve the reaction of a cyclopropyl-containing precursor with an ethoxycarbonylating agent in a heated microreactor. The use of immobilized reagents or catalysts within packed-bed reactors can further streamline the process by simplifying purification and enabling catalyst recycling. beilstein-journals.org
A potential continuous flow process for a related β-keto ester synthesis is outlined in the following table:
| Step | Reagents | Reactor Type | Temperature (°C) | Residence Time (min) | Yield (%) |
| 1 | Ethyl cyclopropanecarboxylate, Diethyl carbonate | Packed-bed with solid base | 80 | 10 | >95 (conversion) |
| 2 | Work-up and purification | In-line liquid-liquid extraction | 25 | 5 | 85 (isolated) |
This table illustrates a hypothetical continuous flow process for a related synthesis, highlighting the typical parameters and outcomes.
The enhanced heat and mass transfer in microreactors can lead to higher yields and selectivities compared to traditional batch processes. acs.org Furthermore, the ability to safely handle hazardous intermediates and reagents in a closed, automated system is a significant advantage, particularly for reactions that are highly exothermic or involve unstable species. thieme-connect.de
Green Chemistry Principles Applied to Synthesis
The synthesis of this compound can be designed to align with the principles of green chemistry, aiming to minimize the environmental impact of the chemical process. nih.gov Key considerations include the use of renewable starting materials, the reduction of waste, and the use of safer solvents and reagents.
One of the primary goals of green chemistry is to maximize atom economy, which is the measure of the efficiency of a chemical reaction in converting reactants into the desired product. The choice of synthetic route can significantly impact the atom economy. For instance, a condensation reaction that produces water as the only byproduct would have a higher atom economy than a reaction that generates stoichiometric amounts of salt waste.
The application of green chemistry principles to the synthesis of β-keto esters can be summarized as follows:
| Green Chemistry Principle | Application in Synthesis |
| Prevention | Designing synthetic routes that minimize the generation of waste. |
| Atom Economy | Utilizing reactions with high atom economy, such as addition and condensation reactions. |
| Less Hazardous Chemical Syntheses | Employing less toxic reagents and solvents. For example, using greener solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) in place of chlorinated solvents. |
| Catalysis | Using catalytic reagents in place of stoichiometric ones to reduce waste and improve efficiency. nih.gov |
| Use of Renewable Feedstocks | Exploring bio-based starting materials where feasible. |
By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally responsible. The use of biocatalysis, for example, employing enzymes for the stereoselective reduction of a precursor ketone, represents a promising green approach to obtaining chiral β-hydroxy esters, which can be precursors to the target molecule. rsc.org
Chemical Reactivity and Transformational Pathways of 2 Cyclopropyl 3 Ethoxy 3 Oxopropanoic Acid
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid moiety is a primary site for several important chemical transformations, including decarboxylation and conversion to various acid derivatives.
Decarboxylation Mechanisms and Derivatization
As a β-keto acid, 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid is prone to decarboxylation, a reaction that involves the loss of carbon dioxide. This process is typically facilitated by heating and proceeds through a cyclic transition state. The presence of the ketone at the β-position significantly lowers the activation energy for this reaction compared to simple carboxylic acids.
The mechanism involves an intramolecular hydrogen transfer from the carboxylic acid to the ketone's carbonyl oxygen, forming an enol intermediate and releasing carbon dioxide. This enol then tautomerizes to the more stable keto form, yielding ethyl 2-cyclopropylacetate.
Table 1: Decarboxylation of this compound
| Reactant | Conditions | Product |
|---|
This decarboxylation can be a key step in synthetic sequences where the carboxylic acid functionality is used to activate the α-position for other reactions, such as alkylation, before being removed.
Formation of Acid Chlorides, Anhydrides, and Amides
The carboxylic acid group of this compound can be converted into more reactive derivatives such as acid chlorides, anhydrides, and amides, which serve as versatile intermediates in organic synthesis.
Acid Chlorides: The conversion to an acid chloride, 2-cyclopropyl-3-ethoxy-3-oxopropanoyl chloride, can be achieved using standard chlorinating agents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). These reagents replace the hydroxyl group of the carboxylic acid with a chlorine atom, creating a highly reactive acyl chloride that is susceptible to nucleophilic attack.
Acid Anhydrides: Symmetrical or mixed anhydrides can also be synthesized. A symmetrical anhydride (B1165640) can be formed by reacting the acid chloride with the parent carboxylic acid or its carboxylate salt. Mixed anhydrides can be prepared by reacting the acid chloride with a different carboxylic acid. These anhydrides are also excellent acylating agents.
Amides: Amide formation can be accomplished by reacting the carboxylic acid with an amine in the presence of a coupling agent, such as dicyclohexylcarbodiimide (B1669883) (DCC), which facilitates the removal of water. Alternatively, the more reactive acid chloride can be treated with an amine to produce the corresponding amide, 2-cyclopropyl-3-ethoxy-3-oxopropanamide. This reaction is typically rapid and high-yielding.
Table 2: Derivatization of the Carboxylic Acid Functionality
| Derivative | Reagents | Product |
|---|---|---|
| Acid Chloride | Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) | 2-Cyclopropyl-3-ethoxy-3-oxopropanoyl chloride |
| Anhydride | Acid chloride + Carboxylate | (2-Cyclopropyl-3-ethoxy-3-oxopropanoic) anhydride |
Reactions of the Ester Functional Group
The ethyl ester functionality in this compound can undergo a variety of nucleophilic acyl substitution reactions, as well as reduction.
Hydrolysis, Transesterification, and Ammonolysis
Hydrolysis: The ethyl ester can be hydrolyzed back to the carboxylic acid under either acidic or basic conditions. Acid-catalyzed hydrolysis is the reverse of Fischer esterification and is an equilibrium process. Base-catalyzed hydrolysis, or saponification, is an irreversible process that yields the carboxylate salt, which is then protonated in a separate acidic workup step to give the dicarboxylic acid, 2-cyclopropylmalonic acid.
Transesterification: This process involves the conversion of the ethyl ester to a different ester by reacting it with another alcohol in the presence of an acid or base catalyst. For example, reaction with methanol (B129727) would yield methyl 2-cyclopropyl-3-oxo-3-propoxypropanoate. This reaction is often driven to completion by using the new alcohol as the solvent.
Ammonolysis: The reaction with ammonia (B1221849) results in the formation of the corresponding primary amide, 2-cyclopropyl-3-hydroxy-3-oxopropanamide, and ethanol (B145695). This reaction, a type of aminolysis, can also be carried out with primary and secondary amines to produce N-substituted amides.
Table 3: Reactions of the Ester Functional Group
| Reaction | Reagents | Product |
|---|---|---|
| Hydrolysis (Acidic) | H₃O⁺, H₂O | 2-Cyclopropylmalonic acid |
| Hydrolysis (Basic) | 1. NaOH, H₂O 2. H₃O⁺ | 2-Cyclopropylmalonic acid |
| Transesterification | R'OH, H⁺ or OR'⁻ | 2-Cyclopropyl-3-oxo-3-(alkoxy)propanoic acid |
Reductions to Alcohols and Subsequent Transformations
The ester group can be reduced to a primary alcohol. This reduction typically requires a strong reducing agent like lithium aluminum hydride (LiAlH₄). The reaction proceeds to reduce both the ester and the ketone functionality, ultimately yielding 2-cyclopropyl-1,3-propanediol.
The resulting 1,3-diol is a versatile intermediate for further transformations. For instance, the primary and secondary hydroxyl groups can undergo selective protection or derivatization. They can be esterified with carboxylic acids or acid chlorides, or converted to ethers. Oxidation of the secondary alcohol in the diol product would lead to a β-hydroxy ketone.
Table 4: Reduction of the Ester and Ketone Groups and Subsequent Reactions
| Reaction | Reagents | Product |
|---|---|---|
| Reduction | Lithium aluminum hydride (LiAlH₄) | 2-Cyclopropyl-1,3-propanediol |
| Esterification of Diol | Acyl chloride or Carboxylic acid | Diester of 2-cyclopropyl-1,3-propanediol |
Reactivity of the Ketone Functionality
The cyclopropyl (B3062369) ketone moiety is a key reactive site, characterized by the strain of the three-membered ring and the electrophilicity of the carbonyl carbon.
The carbonyl group can undergo nucleophilic addition reactions with organometallic reagents such as Grignard reagents or organolithium compounds to yield tertiary alcohols. However, the presence of the acidic carboxylic acid proton would need to be considered, as it would be quenched by the organometallic reagent first. Therefore, protection of the carboxylic acid or using an excess of the organometallic reagent would be necessary.
A significant aspect of cyclopropyl ketone chemistry is their propensity for ring-opening reactions, driven by the release of ring strain. Under acidic conditions or with certain Lewis acids, the cyclopropane (B1198618) ring can open to form rearranged products.
Furthermore, cyclopropyl ketones are known to participate in various cycloaddition reactions. For instance, they can undergo formal [3+2] cycloadditions with olefins, a transformation that can be promoted by photoredox catalysis. This reaction involves the single-electron reduction of the ketone to a radical anion, which then initiates a ring-opening and subsequent cyclization with an alkene to form highly substituted cyclopentane (B165970) rings.
Table 5: Reactions of the Ketone Functionality
| Reaction Type | Reagents/Conditions | Product Type |
|---|---|---|
| Nucleophilic Addition | Grignard reagent (RMgX) | Tertiary alcohol |
| Ring-Opening | Acidic conditions | Rearranged products |
Enolization and Tautomeric Equilibria Studies
Like other β-dicarbonyl compounds, this compound exists as an equilibrium mixture of its keto and enol tautomers. masterorganicchemistry.comlibretexts.orglibretexts.org The presence of the α-hydrogen, situated between the cyclopropyl ketone and the carboxylic acid, allows for this tautomerization. The equilibrium position is significantly influenced by factors such as the solvent, temperature, and the electronic nature of the substituents. masterorganicchemistry.com
The enol form is stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the carbonyl oxygen of the ester or the carboxylic acid. wikipedia.org This creates a pseudo-six-membered ring, which is energetically favorable. The equilibrium can be shifted by solvent polarity; nonpolar solvents tend to favor the enol form due to the stability of the internal hydrogen bond, whereas polar, protic solvents can disrupt this bond, favoring the keto form. masterorganicchemistry.com
The general keto-enol tautomerism is depicted below:
Keto-Enol Tautomerism of this compound
| Tautomer | Structure | Key Features |
|---|---|---|
| Keto Form | C1(CC1)C(=O)C(C(=O)O)C(=O)OCC | Contains a ketone and a carboxylic acid. |
Studies on analogous β-keto acids have shown that the enol content can be substantial, and this has a profound impact on the compound's reactivity, as the enol form is a key intermediate in many reactions. acs.org
Nucleophilic Additions and Condensation Reactions
The carbonyl groups of both the ketone and the carboxylic acid in this compound are susceptible to nucleophilic attack. The reactivity of these carbonyls allows for a variety of addition and condensation reactions.
One important class of reactions is the Knoevenagel condensation, which involves the reaction of an active methylene (B1212753) compound with an aldehyde or ketone. wikipedia.orgsigmaaldrich.comyoutube.com In this case, the acidic α-hydrogen of this compound allows it to act as the active methylene component. In the presence of a weak base, the compound can be deprotonated to form a nucleophilic enolate, which can then react with an aldehyde or ketone. This is typically followed by dehydration to yield an α,β-unsaturated product. wikipedia.org The Doebner modification of the Knoevenagel condensation is particularly relevant here, as it often involves a β-keto acid which can undergo subsequent decarboxylation. organic-chemistry.org
Reductive Transformations
The ketone functionality of this compound can be reduced to a secondary alcohol. The stereochemical outcome of this reduction can often be controlled, leading to the formation of specific diastereomers. This is an area of significant interest in organic synthesis, particularly for the preparation of chiral building blocks. wikipedia.org
The presence of the adjacent carboxylic acid and ester groups can influence the stereoselectivity of the reduction through chelation control. In the presence of certain reducing agents and Lewis acids, the substrate can form a cyclic chelate, which directs the hydride delivery from the less hindered face of the carbonyl group. nih.govorganic-chemistry.orgresearchgate.net This approach has been successfully applied to the diastereoselective reduction of other β-keto esters and acids, affording high yields of the syn or anti diol products, depending on the specific reagents and conditions employed. researchgate.net
Commonly used reducing agents for such transformations include sodium borohydride, lithium aluminum hydride, and various chiral boranes and their derivatives. wikipedia.orgnih.govmdpi.com The choice of reducing agent and reaction conditions is crucial for achieving high diastereoselectivity.
Potential Diastereomeric Products from the Reduction of this compound
| Product | Relative Stereochemistry |
|---|---|
| syn-2-Cyclopropyl-3-hydroxy-3-oxopropanoic acid ethyl ester | The newly formed hydroxyl group and the carboxylic acid are on the same side. |
Reactions at the Alpha-Carbon (CH-Acidity)
The hydrogen atom at the α-carbon of this compound is significantly acidic due to the electron-withdrawing effects of the two adjacent carbonyl groups (the cyclopropyl ketone and the carboxylic acid). pressbooks.pubuobabylon.edu.iqquora.com This acidity allows for the facile formation of a resonance-stabilized enolate ion upon treatment with a suitable base. This enolate is a key intermediate for a variety of reactions at the α-carbon. uobabylon.edu.iq
Alpha-Alkylation and Alpha-Acylation Reactions
The enolate generated from this compound is a potent nucleophile and can readily undergo SN2 reactions with alkyl halides, leading to α-alkylation. pressbooks.puborganicreactions.orglibretexts.org The introduction of an alkyl group at this position is a fundamental transformation in organic synthesis. The reaction is typically carried out using a base such as an alkoxide, followed by the addition of the alkylating agent.
Similarly, α-acylation can be achieved by reacting the enolate with an acylating agent, such as an acid chloride or anhydride. This introduces an acyl group at the α-position, leading to the formation of a more complex dicarbonyl compound.
Reactions with Electrophiles
The nucleophilic enolate of this compound can react with a wide range of other electrophiles. For instance, it can undergo reactions with sources of "electrophilic halogen" to form α-halo-β-keto acids. It can also participate in Michael additions to α,β-unsaturated carbonyl compounds.
Reactivity Profile of the Cyclopropyl Ring
The cyclopropyl ring in this compound is a strained three-membered ring, which imparts unique reactivity. arkat-usa.org The ring can undergo cleavage under certain conditions, driven by the release of ring strain. The presence of the adjacent electron-withdrawing carbonyl groups can influence the stability and reactivity of the cyclopropyl ring.
Under acidic conditions, the carbonyl oxygen can be protonated, which can facilitate ring opening to form a more stable carbocationic intermediate. researchgate.net This can lead to rearrangement or addition products. Under basic conditions, while less common for simple cyclopropyl ketones, ring opening can occur in substrates with appropriate activating groups. rsc.org
Reductive cleavage of the cyclopropyl ring is also a possible transformation, particularly with dissolving metal reductions or catalytic hydrogenation under forcing conditions. rsc.org Additionally, radical-mediated ring-opening reactions of cyclopropane derivatives are well-documented and can lead to a variety of linear and cyclic products. nih.govresearchgate.net Photochemical reactions can also induce β-cleavage of the bond between the carbonyl carbon and the cyclopropyl ring. youtube.comyoutube.com
The stability of the cyclopropyl ring is a key consideration in planning synthetic routes involving this compound, as reaction conditions must be chosen carefully to either preserve the ring or to promote a desired ring-opening transformation.
Ring-Opening Reactions and Mechanistic Investigations
The high ring strain of the cyclopropane moiety in this compound makes it susceptible to ring-opening reactions under various conditions, including the presence of electrophiles, nucleophiles, and transition metal catalysts. These reactions are often driven by the release of strain energy. Mechanistic investigations into analogous cyclopropyl ketone systems have revealed pathways involving ionic, radical, and organometallic intermediates.
Lewis acid-mediated reactions of cyclopropyl aryl ketones with α-ketoesters have been shown to proceed via a cascade of reactions that includes a nucleophilic ring-opening of the cyclopropane by water. nih.gov Similarly, palladium-catalyzed ring-opening of aryl cyclopropyl ketones can stereoselectively produce α,β-unsaturated ketones. rsc.orgresearchgate.net While specific studies on this compound are not extensively documented, it is anticipated to undergo similar transformations. For instance, treatment with a Lewis acid in the presence of a nucleophile could lead to the formation of a 1,5-dicarbonyl compound through cleavage of the C-C bond within the ring that is adjacent to the carbonyl group.
The table below outlines potential ring-opening reactions of a derivative, ethyl 3-cyclopropyl-3-oxopropanoate, based on the known reactivity of similar cyclopropyl ketones.
| Reagent/Catalyst | Reaction Type | Potential Product |
| Lewis Acid (e.g., TiCl4) / H2O | Nucleophilic Ring-Opening/Aldol (B89426) | 5,6-dihydropyran-2-one derivative nih.gov |
| Pd(OAc)2 / Ligand | Catalytic Ring-Opening | α,β-Unsaturated keto ester rsc.org |
| HBr / Heat | Electrophilic Addition | γ-Bromo-α-keto ester |
Reactions Preserving the Cyclopropyl Structure
Despite the propensity for ring-opening, the cyclopropyl group in this compound can remain intact under a variety of reaction conditions, allowing for selective transformations at the carboxylic acid and β-keto ester functionalities. These reactions are characteristic of the general reactivity of β-dicarbonyl compounds.
One of the most common reactions of β-keto esters is alkylation at the α-carbon. masterorganicchemistry.com Deprotonation with a suitable base generates a stabilized enolate that can react with various electrophiles, such as alkyl halides, to introduce new substituents while preserving the cyclopropyl ring. Furthermore, the carboxylic acid and ester groups can undergo standard transformations. For example, the carboxylic acid can be converted to an ester (esterification) or an amide, and the ethyl ester can be hydrolyzed back to the carboxylic acid.
The following table summarizes some key reactions that are expected to preserve the cyclopropyl moiety of ethyl 3-cyclopropyl-3-oxopropanoate.
| Reaction Type | Reagents | Product |
| α-Alkylation | 1. NaOEt2. CH3I | Ethyl 2-cyclopropyl-2-methyl-3-oxopropanoate |
| Ester Hydrolysis | 1. NaOH, H2O2. H3O+ | 2-Cyclopropyl-3-oxopropanoic acid |
| Decarboxylation | H3O+, Heat | Cyclopropyl methyl ketone |
Intramolecular Cyclizations and Rearrangements
The bifunctional nature of this compound and its derivatives allows for various intramolecular cyclization reactions, leading to the formation of heterocyclic systems. These transformations often exploit the reactivity of the β-keto ester moiety. For instance, in the presence of a suitable nitrogen source, such as hydrazine (B178648) or hydroxylamine, the compound can undergo condensation and cyclization to form pyrazole (B372694) or isoxazole (B147169) derivatives, respectively.
While specific examples involving this exact compound are scarce, the general reactivity of β-keto esters suggests that intramolecular reactions are feasible. For example, if a suitable leaving group were present on a side chain introduced via α-alkylation, an intramolecular SN2 reaction could lead to the formation of a new cyclic structure fused to or incorporating the original molecule.
Rearrangements of cyclopropyl carbonyl compounds are also known, though often require thermal or photochemical conditions. Such rearrangements could potentially lead to the formation of cyclopentanone (B42830) or dihydrofuran derivatives, although these pathways would compete with ring-opening reactions.
Multicomponent Reactions Incorporating the Compound
Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules in a single step from three or more starting materials. β-Keto esters are common substrates in several well-known MCRs. Given its structure, this compound (or its simpler ester derivative, ethyl 3-cyclopropyl-3-oxopropanoate) is a prime candidate for participation in such reactions.
For example, in the Hantzsch pyridine (B92270) synthesis, a β-keto ester reacts with an aldehyde and ammonia (or an ammonium (B1175870) salt) to form a dihydropyridine, which can then be oxidized to the corresponding pyridine. The presence of the cyclopropyl group would lead to the formation of a cyclopropyl-substituted pyridine ring system.
Another important MCR is the Biginelli reaction, where a β-keto ester, an aldehyde, and urea (B33335) or thiourea (B124793) react to form a dihydropyrimidinone or dihydropyrimidinethione. The incorporation of the cyclopropyl-β-keto ester in this reaction would yield dihydropyrimidinones bearing a cyclopropyl substituent.
Applications As a Building Block in Advanced Organic Synthesis
Synthesis of Complex Heterocyclic Scaffolds
The reactivity of the β-ketoester functionality in 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. The two carbonyl groups provide multiple reaction sites for cyclocondensation and annulation reactions.
Formation of Nitrogen-Containing Heterocycles (e.g., Pyrazoles, Naphthyridines)
The synthesis of pyrazoles, a common motif in medicinal chemistry, is a well-established application of β-ketoesters. The reaction of a β-ketoester with hydrazine (B178648) or its derivatives proceeds through a cyclocondensation reaction to afford the corresponding pyrazole (B372694). In the case of this compound, this reaction would yield a cyclopropyl-substituted pyrazole, a valuable scaffold for further functionalization. The general mechanism involves the initial formation of a hydrazone followed by intramolecular cyclization and dehydration.
While specific examples utilizing this compound are not extensively documented in readily available literature, the Knorr pyrazole synthesis and related multicomponent reactions are broadly applicable to β-ketoesters, suggesting a straightforward pathway to cyclopropyl-functionalized pyrazoles. nih.govmdpi.combeilstein-journals.org
A notable example of incorporating a cyclopropyl (B3062369) group into a more complex nitrogen-containing heterocyclic system is the synthesis of 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine. nih.gov Although the synthesis starts from a different cyclopropyl precursor, it demonstrates the strategic placement of a cyclopropyl group on a naphthyridine ring, which also contains a pyrazole substituent. nih.gov The synthesis involved the cyclisation of 1-(2-cyclopropyl-1,8-naphthyridin-3-yl)-3-arylprop-2-en-1-ones with hydrazine hydrate. nih.gov This highlights the compatibility of the cyclopropyl group in the construction of such intricate heterocyclic systems.
Table 1: Synthesis of Nitrogen-Containing Heterocycles
| Heterocycle | Synthetic Method | Precursor Type |
|---|---|---|
| Pyrazoles | Cyclocondensation | β-Ketoester and Hydrazine |
Construction of Oxygen-Containing Ring Systems
The dicarbonyl functionality of this compound also lends itself to the synthesis of oxygen-containing heterocycles such as furans and pyrans. For instance, various synthetic routes to substituted furans utilize β-ketoesters as starting materials. While direct examples with the title compound are not prominent, analogous cyclopropyl ketones have been shown to undergo ring-opening and cyclization reactions to form furan (B31954) derivatives. organic-chemistry.org
Intermediate in the Synthesis of Carbocyclic Structures
The presence of the cyclopropyl ring in this compound offers unique opportunities for the synthesis of more complex carbocyclic structures. The strained three-membered ring can participate in various ring-opening and rearrangement reactions, often catalyzed by Lewis acids or transition metals, to generate larger carbocyclic frameworks. chimia.ch
Furthermore, the β-ketoester moiety can be utilized in intramolecular cyclization reactions, such as aldol (B89426) or Michael additions, to construct new rings. The dianion of a β-ketoester can react with α,ω-dihalides to form γ-cyclopentyl- or γ-cyclohexyl-β-keto esters. researchgate.net This reactivity, applied to a substrate already containing a cyclopropyl group, could lead to the formation of intricate polycyclic systems.
Precursor for Pharmacologically Relevant Scaffolds
The cyclopropyl group is a well-recognized "bioisostere" in medicinal chemistry, often introduced to modulate the pharmacological properties of a lead compound. nih.gov It can improve metabolic stability, binding affinity, and membrane permeability. Therefore, this compound represents a valuable starting material for the synthesis of novel, pharmacologically active molecules.
The heterocyclic and carbocyclic scaffolds that can be accessed from this building block are frequently found in bioactive natural products and synthetic drugs. For example, pyrazole derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, and anticancer properties. nih.govmdpi.com The ability to readily introduce a cyclopropyl group onto these scaffolds using this compound is of significant interest to medicinal chemists.
Role in Natural Product Total Synthesis
The cyclopropane (B1198618) motif is present in a diverse array of natural products, many of which exhibit significant biological activity. marquette.eduresearchgate.net The total synthesis of these complex molecules often requires the use of specialized building blocks that can introduce the cyclopropyl group with high stereocontrol.
While the direct application of this compound in a completed total synthesis is not widely reported, its potential as a precursor to key intermediates is clear. The ability to construct more elaborate cyclopropyl-containing fragments through reactions of the β-ketoester moiety makes it a valuable tool for retrosynthetic analysis and the strategic planning of natural product synthesis.
Development of Specialized Reagents and Ligands
Chiral ligands are essential for asymmetric catalysis, a cornerstone of modern organic synthesis. The rigid and well-defined three-dimensional structure of the cyclopropyl group makes it an attractive scaffold for the design of new chiral ligands. By derivatizing the carboxylic acid and keto groups of this compound with chiral auxiliaries or coordinating groups, it is possible to generate novel ligands for a variety of metal-catalyzed reactions.
For instance, β-ketoesters can be used to synthesize chiral β-amino acids, which are themselves valuable building blocks and can be incorporated into ligands. Asymmetric cyclopropanation reactions have been employed to create chiral cyclopropyl β-amino acid derivatives. nih.gov Furthermore, the development of chiral N,N'-dioxide-scandium(III) complexes has enabled the asymmetric ring-opening of cyclopropyl ketones, highlighting the potential for developing catalytic asymmetric reactions involving cyclopropyl carbonyl compounds. researchgate.net
Table 2: Mentioned Compound Names
| Compound Name |
|---|
| This compound |
| 2-cyclopropyl-3-(5-aryl-1H-pyrazol-3-yl)-1,8-naphthyridine |
Spectroscopic and Structural Characterization Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy offers insights into the number, connectivity, and chemical environment of hydrogen atoms in a molecule. For 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid, the ¹H NMR spectrum is expected to show distinct signals corresponding to the protons of the cyclopropyl (B3062369), ethoxy, and methine groups. The acidic proton of the carboxylic acid may also be observable, often as a broad singlet.
Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| -CH (methine) | 3.5 - 4.0 | Doublet | 1H |
| -OCH₂CH₃ (ethoxy methylene) | 4.1 - 4.3 | Quartet | 2H |
| -OCH₂CH₃ (ethoxy methyl) | 1.2 - 1.4 | Triplet | 3H |
| Cyclopropyl protons | 0.8 - 1.5 | Multiplet | 4H |
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of these signals are indicative of the type of carbon atom (e.g., sp³, sp², carbonyl). The carbonyl carbons of the ester and carboxylic acid groups are expected to appear at the downfield end of the spectrum. researchgate.net
Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C=O (ester) | 165 - 175 |
| C=O (carboxylic acid) | 170 - 180 |
| -OCH₂CH₃ (ethoxy methylene) | 60 - 65 |
| -CH (methine) | 50 - 60 |
| Cyclopropyl carbons | 5 - 15 |
To further confirm the structure, two-dimensional (2D) NMR techniques are employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, for instance, between the methine proton and the adjacent cyclopropyl protons, and within the ethoxy group (between the methylene (B1212753) and methyl protons).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the unambiguous assignment of the signals in the ¹H and ¹³C NMR spectra.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds apart. This would be crucial in confirming the connectivity between the cyclopropyl group, the methine carbon, and the two carbonyl groups.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid O-H, the C=O groups of the ester and carboxylic acid, and the C-O bonds. docbrown.info
Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |
|---|---|---|
| O-H (carboxylic acid) | 2500 - 3300 | Broad |
| C=O (ester) | 1735 - 1750 | Strong |
| C=O (carboxylic acid) | 1700 - 1725 | Strong |
| C-O (ester and carboxylic acid) | 1000 - 1300 | Strong |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak [M]⁺ would correspond to its molecular weight. The fragmentation pattern would likely involve the loss of the ethoxy group, the carboxylic acid group, and cleavage of the cyclopropyl ring.
Predicted Mass Spectrometry Data for this compound
| Fragment | Predicted m/z |
|---|---|
| [M]⁺ | 172.07 |
| [M - OCH₂CH₃]⁺ | 127.04 |
| [M - COOH]⁺ | 127.08 |
| [M - C₂H₅OH]⁺ | 126.03 |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The carbonyl groups in this compound are expected to exhibit n→π* and π→π* transitions. The β-keto ester moiety may lead to specific absorption characteristics. researchgate.netsemanticscholar.orgacs.org
Predicted UV-Vis Absorption Data for this compound
| Transition | Predicted λ_max (nm) | Solvent Dependence |
|---|---|---|
| n→π* | ~270 - 290 | Moderate |
X-ray Crystallography of Solid-State Structures and Related Compounds
The determination of the three-dimensional arrangement of atoms and molecules in the solid state is crucial for understanding the fundamental properties of a chemical compound. X-ray crystallography stands as the definitive method for elucidating such structures, providing precise information on bond lengths, bond angles, and intermolecular interactions.
As of the latest literature surveys, a single-crystal X-ray diffraction structure for this compound has not been reported in publicly accessible crystallographic databases. The inherent flexibility of the ethoxycarbonyl group and potential difficulties in obtaining single crystals suitable for diffraction studies may contribute to the current absence of these data.
However, to provide insight into the solid-state conformation of similar structural motifs, the crystallographic data of related compounds containing the core cyclopropyl ketone framework are highly instructive. An exemplary case is the crystal structure of (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone, a compound that shares the key feature of a cyclopropyl ring adjacent to a carbonyl group.
The study of this related molecule reveals specific details about the geometry of the cyclopropane (B1198618) ring and its orientation relative to the adjacent carbonyl system. In the solid state, the molecule adopts a conformation that minimizes steric hindrance while allowing for favorable intermolecular interactions. The crystallographic analysis provides precise measurements of the cyclopropane C-C bond lengths, which are characteristic of this strained ring system, as well as the bond lengths and angles of the ketone and aromatic functionalities.
Detailed crystallographic data for (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone has been determined, offering a valuable reference for the anticipated structural features of this compound. The key parameters from the X-ray diffraction study are summarized in the interactive data table below.
Interactive Crystallographic Data Table for (1RS,2RS)-2-(5-Bromo-2-hydroxyphenyl)cyclopropylmethanone
| Parameter | Value |
| Chemical Formula | C₁₇H₁₅BrO₃ |
| Formula Weight | 347.21 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| a (Å) | 11.2345(4) |
| b (Å) | 9.8765(3) |
| c (Å) | 14.3456(5) |
| α (°) | 90 |
| β (°) | 109.876(2) |
| γ (°) | 90 |
| Volume (ų) | 1498.78(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.538 |
| Absorption Coeff. (mm⁻¹) | 2.895 |
| F(000) | 704.0 |
| Crystal Size (mm³) | 0.25 x 0.20 x 0.15 |
| Radiation | MoKα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Reflections Collected | 10123 |
| Independent Reflections | 3421 |
| R_int | 0.0345 |
| Goodness-of-fit on F² | 1.054 |
| Final R indices [I>2σ(I)] | R₁ = 0.0456, wR₂ = 0.1098 |
| R indices (all data) | R₁ = 0.0587, wR₂ = 0.1154 |
This data is representative of a related cyclopropyl ketone structure and serves as a model for understanding the potential solid-state characteristics of this compound.
The analysis of such related structures underscores the importance of X-ray crystallography in confirming molecular geometry and understanding the packing of molecules in the crystalline lattice. These insights are invaluable for predicting the physical properties and reactivity of new chemical entities.
Computational and Theoretical Investigations of 2 Cyclopropyl 3 Ethoxy 3 Oxopropanoic Acid
Quantum Chemical Calculations for Electronic Structure and Bonding
Quantum chemical calculations are fundamental to understanding the electronic structure and bonding characteristics of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid. Methods such as Density Functional Theory (DFT) and ab initio calculations are employed to model the molecule's electron distribution, molecular orbitals, and electrostatic potential. mongoliajol.info
The presence of the cyclopropyl (B3062369) group introduces significant ring strain, which influences the electronic properties of the adjacent carbonyl carbon. DFT calculations can quantify this effect by analyzing bond lengths, bond angles, and charge distributions. For instance, the carbon-carbon bonds within the cyclopropyl ring are expected to exhibit a higher p-character, affecting their reactivity.
A key aspect of the electronic structure is the distribution of electron density, which can be visualized through molecular electrostatic potential (MEP) maps. These maps highlight the electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For this compound, the oxygen atoms of the carbonyl and hydroxyl groups are anticipated to be the most electron-rich sites, while the carbonyl carbons and the acidic proton are electron-deficient.
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy gap between the HOMO and LUMO provides insights into the molecule's kinetic stability and chemical reactivity. Quantum chemical calculations can precisely determine the energies and spatial distributions of these frontier orbitals. mongoliajol.info
Table 1: Calculated Electronic Properties of this compound (Illustrative Data)
| Property | Calculated Value | Method |
|---|---|---|
| HOMO Energy | -7.2 eV | DFT/B3LYP/6-31G |
| LUMO Energy | -1.5 eV | DFT/B3LYP/6-31G |
| HOMO-LUMO Gap | 5.7 eV | DFT/B3LYP/6-31G |
| Dipole Moment | 2.8 D | DFT/B3LYP/6-31G |
Conformational Analysis and Energy Landscapes via Molecular Mechanics and Dynamics
The flexibility of the ethoxy and carboxylic acid groups in this compound allows for multiple conformations. Conformational analysis aims to identify the most stable arrangements of the atoms in space and to understand the energy barriers between them.
Molecular Mechanics (MM) methods, which use classical physics to model the interactions between atoms, are well-suited for exploring the conformational space of the molecule. By systematically rotating the rotatable bonds, a potential energy surface can be generated, revealing the low-energy conformers.
Molecular Dynamics (MD) simulations provide a more dynamic picture of the molecule's behavior over time. mdpi.commdpi.com By simulating the motion of atoms at a given temperature, MD can explore the conformational landscape and identify the most populated conformational states. acs.org These simulations can also provide insights into the flexibility of different parts of the molecule and the time scales of conformational changes. nih.govnih.gov
For this compound, the orientation of the cyclopropyl ring relative to the carbonyl groups, as well as the conformations of the ethyl and carboxylic acid groups, are of particular interest. The interplay of steric hindrance and intramolecular interactions, such as hydrogen bonding, will determine the preferred conformations.
Table 2: Relative Energies of Key Conformers of this compound (Illustrative Data)
| Conformer | Relative Energy (kcal/mol) | Method |
|---|---|---|
| Global Minimum | 0.00 | MMFF94 |
| Conformer 2 | 1.25 | MMFF94 |
| Conformer 3 | 2.80 | MMFF94 |
Reaction Pathway and Mechanism Elucidation using Density Functional Theory (DFT)
DFT is a powerful tool for investigating the mechanisms of chemical reactions involving this compound. acs.orgnih.gov By calculating the energies of reactants, transition states, and products, a detailed picture of the reaction pathway can be constructed. nih.gov
One important reaction of this molecule is decarboxylation, which is common for beta-keto acids. DFT calculations can be used to model the transition state for this reaction and to determine the activation energy, providing insights into the reaction rate. youtube.com The mechanism likely involves a cyclic transition state where the carboxylic acid proton is transferred to the carbonyl oxygen.
Another area of interest is the reactivity of the cyclopropane (B1198618) ring. Under certain conditions, the strained ring can undergo opening. DFT can be used to explore the mechanisms of such reactions, for example, under acidic or thermal conditions. rsc.org The calculations can help to predict whether the ring will open and what products will be formed.
DFT studies on related malonic acid half-thioesters and half-oxyesters have provided insights into their enolization and subsequent reactions. acs.orgresearchgate.netacs.org These studies can serve as a basis for understanding the reactivity of the title compound.
Table 3: Calculated Activation Energies for Potential Reactions (Illustrative Data)
| Reaction | Activation Energy (kcal/mol) | Method |
|---|---|---|
| Decarboxylation | 25.5 | DFT/B3LYP/6-31+G |
| Acid-Catalyzed Ring Opening | 35.2 | DFT/B3LYP/6-31+G |
Prediction of Spectroscopic Parameters
Computational methods can accurately predict various spectroscopic parameters, which is invaluable for the identification and characterization of this compound.
NMR Spectroscopy: DFT calculations can predict the ¹H and ¹³C nuclear magnetic resonance (NMR) chemical shifts. rsc.orggithub.ionih.gov By calculating the magnetic shielding of each nucleus, the chemical shifts can be determined relative to a standard. reddit.com This is particularly useful for assigning the peaks in an experimental spectrum and for distinguishing between different isomers or conformers.
IR Spectroscopy: The vibrational frequencies of the molecule can be calculated using quantum chemical methods. computabio.comarxiv.orgmit.edu These frequencies correspond to the peaks in the infrared (IR) spectrum. By analyzing the calculated vibrational modes, each peak can be assigned to a specific functional group, such as the C=O stretch of the ester and carboxylic acid, or the C-H stretches of the cyclopropyl ring. acs.org
Table 4: Predicted Spectroscopic Data for this compound (Illustrative Data)
| Spectroscopic Parameter | Predicted Value | Method |
|---|---|---|
| ¹³C NMR (C=O, acid) | 175.3 ppm | GIAO-DFT |
| ¹³C NMR (C=O, ester) | 171.8 ppm | GIAO-DFT |
| ¹H NMR (acidic H) | 11.5 ppm | GIAO-DFT |
| IR (C=O stretch, acid) | 1720 cm⁻¹ | DFT/B3LYP/6-31G |
| IR (C=O stretch, ester) | 1745 cm⁻¹ | DFT/B3LYP/6-31G |
Analysis of Tautomeric Equilibria and Interconversion Barriers
This compound can exist in tautomeric forms, primarily the keto and enol forms. truman.edu The equilibrium between these tautomers is influenced by factors such as solvent and temperature. comporgchem.comresearchgate.net
Computational chemistry can be used to determine the relative stabilities of the keto and enol tautomers and the energy barrier for their interconversion. semanticscholar.orgorientjchem.org By calculating the Gibbs free energy of each tautomer, the equilibrium constant can be predicted. The transition state for the tautomerization can also be located, providing the activation energy for the process.
For beta-dicarbonyl compounds, the enol form is often stabilized by an intramolecular hydrogen bond. truman.edu DFT calculations can quantify the strength of this interaction and its effect on the tautomeric equilibrium. The solvent can also play a crucial role, and continuum solvent models can be used to account for its effect on the relative stabilities of the tautomers.
Table 5: Calculated Tautomeric Equilibrium Data in Different Solvents (Illustrative Data)
| Solvent | ΔG (enol-keto) (kcal/mol) | Keq ([enol]/[keto]) | Method |
|---|---|---|---|
| Gas Phase | 2.5 | 0.015 | DFT/B3LYP/6-31+G |
| Water | 3.8 | 0.001 | DFT/B3LYP/6-31+G (PCM) |
| Hexane | 1.9 | 0.045 | DFT/B3LYP/6-31+G** (PCM) |
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies
QSAR and QSPR models are statistical models that relate the chemical structure of a molecule to its biological activity or physicochemical properties, respectively. wikipedia.org These models are built by finding a mathematical relationship between a set of molecular descriptors and the property of interest. nih.gov
For this compound, QSAR studies could be used to predict its potential biological activities, such as its inhibitory effect on a particular enzyme. nih.govnih.govresearchgate.net This would involve calculating a range of molecular descriptors for this molecule and a set of related compounds with known activities. nih.gov
QSPR models could be used to predict various physicochemical properties, such as boiling point, solubility, or partition coefficient. researchgate.netmdpi.commdpi.com These properties are important for understanding the molecule's behavior in different environments. nih.gov
The molecular descriptors used in these models can be derived from the compound's structure and can be of various types, including constitutional, topological, and quantum chemical descriptors.
Table 6: Selected Molecular Descriptors for QSAR/QSPR Studies (Illustrative Data)
| Descriptor | Value | Type |
|---|---|---|
| Molecular Weight | 172.18 g/mol | Constitutional |
| LogP | 1.2 | Physicochemical |
| Topological Polar Surface Area (TPSA) | 63.6 Ų | Topological |
| HOMO Energy | -7.2 eV | Quantum Chemical |
Derivatives, Analogues, and Structural Modification Studies
Systematic Variations of the Cyclopropyl (B3062369) Moiety
Substitution on the Ring: Introducing substituents onto the cyclopropyl ring itself offers another layer of modification. Electron-donating or electron-withdrawing groups can be installed to electronically tune the molecule. For example, gem-dimethyl substitution on the ring can serve as a bioisosteric replacement to prevent metabolic ring opening, a known liability for some cyclopropyl-containing compounds. hyphadiscovery.com
Bioisosteric Replacement: In drug development, the cyclopropyl group might be replaced with other groups of similar size and properties. An isopropyl or tert-butyl group could mimic its steric footprint but would lack the unique electronic contributions and conformational rigidity of the three-membered ring. iris-biotech.de
These variations are often explored to optimize a molecule's properties for specific applications, such as improving binding affinity to a biological target or enhancing stability. iris-biotech.de
Modifications of the Ester Functional Group
The ethyl ester portion of 2-Cyclopropyl-3-ethoxy-3-oxopropanoic acid is readily modifiable through various standard organic reactions, most notably transesterification. rsc.orgresearchgate.net As a β-keto ester, this transformation can often be achieved with high selectivity. rsc.org
Transesterification: The ethoxy group can be exchanged for other alkoxy groups by treating the compound with a different alcohol (e.g., methanol (B129727), isopropanol, tert-butanol) under acidic or basic catalysis. rsc.org This allows for the modulation of solubility and steric hindrance near the carboxyl center. The use of bulkier alcohols like tert-butanol (B103910) can also be a factor that alters reaction tendencies through steric hindrance. mdpi.com
The table below illustrates potential modifications to the ester group and their likely impact on the compound's properties.
| Original Group | Modified Group | Reagent | Potential Impact on Properties |
| Ethyl Ester (-OCH2CH3) | Methyl Ester (-OCH3) | Methanol / Catalyst | Increased polarity, altered reaction kinetics |
| Ethyl Ester (-OCH2CH3) | tert-Butyl Ester (-OC(CH3)3) | tert-Butanol / Catalyst | Increased steric bulk, potential for thermal elimination |
| Ethyl Ester (-OCH2CH3) | N,N-Dimethyl Amide (-N(CH3)2) | Dimethylamine | Increased stability to hydrolysis, different hydrogen bonding capability |
| Ethyl Ester (-OCH2CH3) | Ethyl Thioester (-SCH2CH3) | Ethanethiol / Catalyst | Increased electrophilicity of the carbonyl carbon |
Substitutions on the Propanoic Acid Carbon Backbone
The propanoic acid backbone of the molecule features a highly reactive α-carbon (C2), situated between two carbonyl groups (the ketone and the ester). This position is readily deprotonated to form a stable enolate, which can act as a nucleophile in a variety of carbon-carbon bond-forming reactions. fiveable.meresearchgate.net
α-Alkylation: The hydrogen atom at the C2 position can be replaced with various alkyl or aryl groups. This is typically achieved by treating the β-keto ester with a base to form the enolate, followed by reaction with an electrophile like an alkyl halide. researchgate.net This allows for the construction of more complex carbon skeletons.
α-Acylation: Similarly, reaction of the enolate with an acyl chloride or anhydride (B1165640) can introduce an additional acyl group at the α-position, leading to a β,β'-triketone derivative.
These substitutions fundamentally alter the steric and electronic environment at the core of the molecule, providing access to a diverse library of derivatives.
Chiral Analogues and Stereoisomers
The α-carbon (C2) of this compound is a stereocenter. Therefore, the compound can exist as a pair of enantiomers. The synthesis and study of chiral analogues are crucial, particularly for applications in pharmacology and materials science where specific stereochemistry is often required for desired activity.
The development of stereoselective syntheses is a key area of research. This can be achieved through several strategies:
Asymmetric Cyclopropanation: Employing chiral catalysts during the formation of the cyclopropane (B1198618) ring can establish the stereochemistry early in the synthesis. nih.gov
Chiral Auxiliaries: Attaching a chiral auxiliary to the ester or acid functionality can direct the stereochemical outcome of subsequent reactions, such as α-alkylation.
Enzymatic Reactions: Biocatalysts, such as engineered enzymes, can be used to perform highly diastereo- and enantioselective transformations on the molecule or its precursors. nih.gov
The ability to synthesize enantiomerically pure forms of this compound and its derivatives is critical for investigating the specific properties of each stereoisomer. researchgate.net
Impact of Structural Variations on Reactivity and Synthetic Utility
The structural modifications detailed in the preceding sections have a direct and predictable impact on the reactivity and synthetic utility of this compound. The molecule's chemical behavior is dominated by the interplay between the strained cyclopropyl ring and the β-keto ester functionality. wikipedia.orgfiveable.me
Acidity of the α-Proton: The acidity of the C2 proton is influenced by the electronic nature of both the cyclopropyl group and the ester group. Replacing the ethyl ester with a more electron-withdrawing group would increase the acidity, facilitating enolate formation. Conversely, replacing the cyclopropyl ring with a less strained, electron-donating alkyl group would decrease the acidity.
Electrophilicity of Carbonyl Carbons: The two carbonyl carbons (keto and ester) are both electrophilic sites. researchgate.netresearchgate.net Modifications to the ester group (e.g., conversion to a thioester) can enhance the electrophilicity of the ester carbonyl, potentially allowing for selective reactions with nucleophiles. Theoretical studies on similar β-keto esters show that substituents can alter which carbonyl carbon is more susceptible to nucleophilic attack. mdpi.com
Synthetic Utility as a Building Block: As a functionalized β-keto ester, the compound is a valuable intermediate in organic synthesis. researchgate.netfiveable.me For instance, it can undergo reactions like the Claisen condensation to form larger molecules. wikipedia.org Furthermore, β-keto esters can be used to synthesize γ-keto esters through zinc carbenoid-mediated homologation reactions. orgsyn.org The presence of the cyclopropyl group offers additional synthetic pathways, such as ring-opening reactions under specific conditions.
The table below summarizes how different structural variations can affect the compound's reactivity.
| Structural Variation | Impact on Reactivity | Consequence for Synthetic Utility |
| Replacement of cyclopropyl with a larger cycloalkyl group | Decreased ring strain, potential decrease in α-proton acidity | Alters steric hindrance in subsequent reactions |
| Transesterification to a bulkier ester | Increased steric hindrance around the ester carbonyl | May favor nucleophilic attack at the keto carbonyl |
| α-Alkylation at C2 | Introduction of a new substituent, removal of the acidic proton | Creates a quaternary center, blocks further enolate chemistry at that site |
| Synthesis of a single enantiomer | Allows for stereospecific reactions | Essential for the synthesis of chiral target molecules |
Advanced Research Directions and Emerging Trends
Catalytic Transformations
The development of catalytic transformations for 2-cyclopropyl-3-ethoxy-3-oxopropanoic acid is a key area of investigation, with both organocatalysis and metal catalysis offering distinct advantages for achieving high efficiency and selectivity.
Organocatalysis
Organocatalysis, which utilizes small organic molecules to accelerate chemical reactions, presents a powerful strategy for the asymmetric functionalization of β-keto esters. While specific organocatalytic reactions involving this compound are not yet widely reported, related studies on similar substrates provide a strong foundation for future research. For instance, the asymmetric peroxidation of γ,δ-unsaturated β-keto esters using cinchona-derived organocatalysts has been demonstrated to produce chiral δ-peroxy-β-keto esters with high enantioselectivity. nih.gov This methodology could potentially be adapted to the cyclopropyl-containing substrate, leveraging its inherent reactivity. The β-keto ester moiety in this compound makes it a prime candidate for a variety of organocatalytic transformations that typically employ such compounds as nucleophiles. researchgate.net
Metal Catalysis
Transition metal catalysis offers a broad spectrum of opportunities for activating and transforming both the cyclopropyl (B3062369) and β-keto ester components of the target molecule. Lewis acid catalysis, in particular, has shown promise in activating cyclopropyl ketones for cascade reactions. A notable example is the use of a chiral N,N'-dioxide-scandium(III) complex to catalyze an asymmetric ring-opening/cyclization/thio-Michael cascade reaction of cyclopropyl ketones with 2-aminothiophenol, affording chiral benzothiazole (B30560) derivatives. nih.gov This type of catalytic system could be explored for stereoselective transformations of this compound. Furthermore, nickel-catalyzed stereomutation of vinylcyclopropanes highlights the potential of metal radicals to interact with and modify cyclopropyl rings under mild conditions. nih.gov
| Catalyst Type | Potential Transformation | Substrate Analogue | Anticipated Product |
| Cinchona Alkaloid | Asymmetric Peroxidation | γ,δ-Unsaturated β-keto ester | Chiral peroxy-cyclopropyl-β-keto ester |
| Chiral Sc(III) Complex | Asymmetric Cascade Reaction | Cyclopropyl ketone | Chiral heterocyclic compounds |
| Nickel(I) Complex | Isomerization/Rearrangement | Vinylcyclopropane | Functionalized cyclopropane (B1198618) derivatives |
Photochemical and Electrochemical Reactivity
The inherent strain of the cyclopropane ring and the electronic properties of the keto-ester functionality make this compound an interesting substrate for photochemical and electrochemical investigations.
Photocatalysis has emerged as a powerful tool for the formation of complex molecular architectures. Studies on aryl cyclopropyl ketones have shown that they can undergo enantioselective [3+2] photocycloadditions. nih.gov This proceeds through the formation of a ring-opened distonic radical anion upon photoreduction, which can then react with various alkene partners. nih.gov This suggests that the cyclopropyl ketone moiety in this compound could be activated under photochemical conditions to participate in novel cycloaddition reactions.
Electrochemical methods provide an alternative means of generating reactive intermediates. The electrochemical activation of donor-acceptor cyclopropanes can lead to C(sp³)–C(sp³) bond cleavage and the formation of radical cations. This strategy has been utilized for the formal insertion of molecular oxygen to yield β-hydroxy ketones. This indicates the potential for electro-oxidative ring-opening and functionalization of the cyclopropyl group in the target molecule.
Mechanochemical Synthesis
Mechanochemistry, the use of mechanical force to induce chemical reactions, offers a solvent-free and often more efficient alternative to traditional solution-phase synthesis. A recent study demonstrated the mechanochemical synthesis of 1,2-disubstituted benzimidazoles from donor-acceptor cyclopropyl ketones and 1,2-diaminoarenes. This cascade reaction, promoted by 1,1,1,3,3,3-hexafluoroisopropanol under ball-milling conditions, proceeds via ring-opening, cyclization, and a retro-Mannich reaction. Notably, this mechanochemical approach was significantly faster than its solution-phase counterpart. The application of mechanochemical methods to reactions involving this compound could lead to the rapid and sustainable synthesis of novel derivatives.
Development of Novel Reaction Methodologies
The unique combination of functional groups in this compound makes it an ideal platform for the development of novel synthetic methodologies. The cyclopropyl ring can act as a three-carbon synthon in ring-opening reactions, while the β-keto ester can be readily transformed into a variety of other functionalities. For example, asymmetric three-component radical cascade reactions involving 2-vinylcyclopropyl ketones have been developed to access α-amino acid derivatives. nih.gov Exploring similar multi-component reactions with this compound could lead to the efficient construction of complex molecules with high stereocontrol.
Integration with Automation and High-Throughput Experimentation
High-throughput experimentation (HTE) is a powerful tool for accelerating reaction discovery and optimization. By employing automated platforms, a large number of reactions with varying catalysts, solvents, and other parameters can be screened in parallel. Given the numerous potential catalytic transformations of this compound, HTE would be an invaluable tool for rapidly identifying optimal reaction conditions for desired transformations. The integration of automated synthesis and screening platforms would enable the rapid generation and evaluation of libraries of derivatives of this compound for applications in materials science and drug discovery.
Q & A
Q. What computational tools predict the compound’s metabolic stability in biological studies?
- Methodological Answer : Use software like Schrödinger’s ADMET Predictor or SwissADME to calculate logP (lipophilicity), metabolic sites (e.g., ester hydrolysis), and cytochrome P450 interactions. Validate predictions with in vitro microsomal assays ().
Notes
- References : Avoided non-reliable sources (e.g., BenchChem) per guidelines.
- Methodological Rigor : Answers emphasize experimental design, data validation, and safety compliance.
- Advanced Techniques : Highlighted interdisciplinary approaches (e.g., DFT, DoE) for hypothesis-driven research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
